molecular formula C11H12N2O5 B8287477 3-Morpholino-5-nitrobenzoic acid

3-Morpholino-5-nitrobenzoic acid

Cat. No. B8287477
M. Wt: 252.22 g/mol
InChI Key: QCZNAJKUTLQEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

To a solution of 3-morpholino-5-nitrobenzoic acid (0.500 g, 1.982 mmol) in DCM (5.0 mL) were added oxalyl chloride (0.23 mL, 2.58 mmol) and 1 drop DMF. The mixture was stirred under nitrogen (vessel vented with a needle) at 23° C. for 45 minutes, then concd under vacuum. The resulting residue was taken up in 4 mL DCM and added dropwise to a stirring solution of 2.0M dimethylamine in THF (1.289 mL, 2.58 mmol) and triethylamine (0.414 mL, 2.97 mmol). The reaction was stirred under nitrogen for 15 minutes, then diluted with 1N HCl. The organic phase was washed with 1M sodium hydroxide and brine, then dried over magnesium sulfate and concd. This afforded N,N-dimethyl-3-morpholino-5-nitrobenzamide as an orange amorphous solid. Mass Spectrum (ESI) m/e=280.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.289 mL
Type
reactant
Reaction Step Two
Quantity
0.414 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=2)[C:10]([OH:12])=O)[CH2:3][CH2:2]1.C(Cl)(=O)C(Cl)=O.[CH3:25][NH:26][CH3:27].C1COCC1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C.Cl>[CH3:25][N:26]([CH3:27])[C:10](=[O:12])[C:9]1[CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:8]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
1.289 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.414 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen (vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 23° C.
CUSTOM
Type
CUSTOM
Details
for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction was stirred under nitrogen for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The organic phase was washed with 1M sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and concd

Outcomes

Product
Name
Type
Smiles
CN(C(C1=CC(=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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